N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide
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Overview
Description
N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide is a complex organic compound that features a benzodioxole ring, a phenylpropyl group, and a dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the phenylpropyl group through a Friedel-Crafts alkylation reaction. The final step involves the acylation of the dimethoxybenzylamine with the acetamide group under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C27H29NO5 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H29NO5/c1-19(29)28(17-20-9-11-24(30-2)26(15-20)31-3)14-13-23(21-7-5-4-6-8-21)22-10-12-25-27(16-22)33-18-32-25/h4-12,15-16,23H,13-14,17-18H2,1-3H3 |
InChI Key |
JZTSCFGXWALULC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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